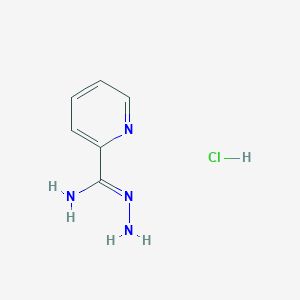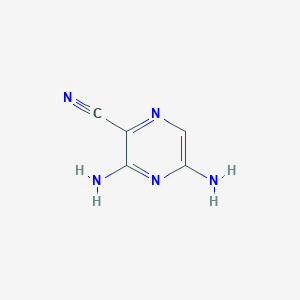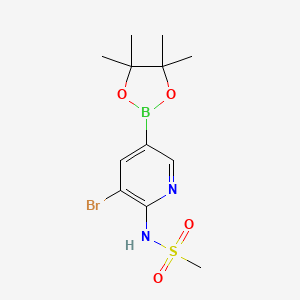
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is an organic compound with the chemical formula C12H15BBrNO2. It is a colorless to light yellow crystal that is soluble in organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is significant in organic synthesis and has applications as a ligand, catalyst, and intermediate.
Méthodes De Préparation
The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves the reaction of bromopyridine with a boronic acid pinacol ester . The specific synthesis method can be adjusted according to the actual needs of the operation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can participate in various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, where the bromine atom can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide has important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In organic synthesis, it is used as a building block for the construction of C-C and C-N bonds . It also serves as an intermediate in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . Additionally, it has applications in the preparation of catalysts, especially metal catalysts for functionalization and cross-coupling reactions .
Mécanisme D'action
The mechanism of action of this compound involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the boronic acid pinacol ester group allows it to participate in borylation reactions, which are essential for the formation of C-C bonds. The sulfonamide group can also act as a nucleophilic attack site, facilitating various substitution reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide include:
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has similar applications in organic synthesis and serves as a building block for various chemical reactions.
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Used in similar synthetic applications, particularly in the construction of complex organic molecules.
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another compound with similar properties and applications in organic synthesis.
These compounds share the boronic acid pinacol ester group, which is crucial for their reactivity and applications in organic synthesis. the presence of different substituents (e.g., bromine, chlorine, methyl) can influence their reactivity and specific applications.
Propriétés
Formule moléculaire |
C12H18BBrN2O4S |
|---|---|
Poids moléculaire |
377.07 g/mol |
Nom IUPAC |
N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C12H18BBrN2O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(14)10(15-7-8)16-21(5,17)18/h6-7H,1-5H3,(H,15,16) |
Clé InChI |
BXYDZOLEEGIBHL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NS(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)

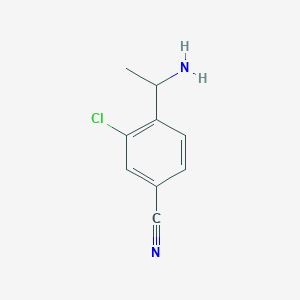
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
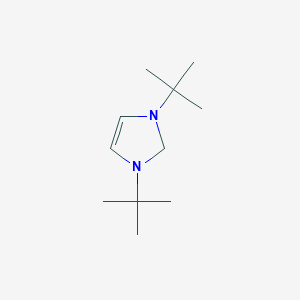
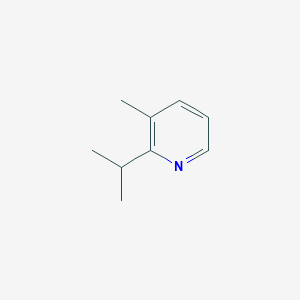
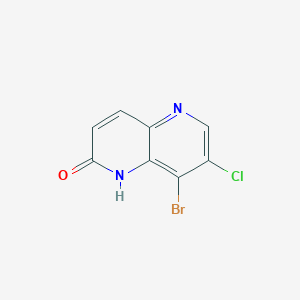
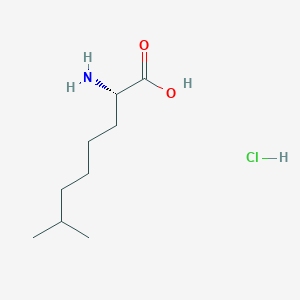
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
